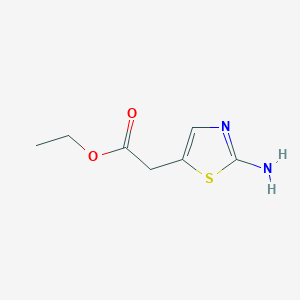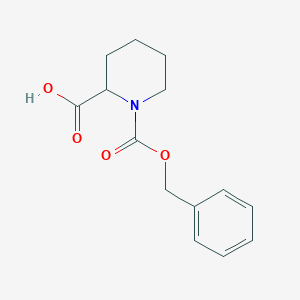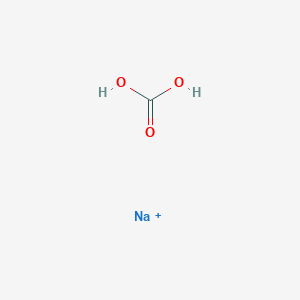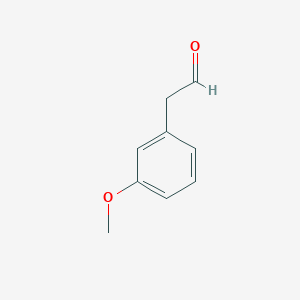
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid
概要
説明
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is a chemical compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The molecular structure of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is planar with an r.m.s. deviation from planarity of 0.071 Å for all non-hydrogen atoms . Intermolecular Type I centrosymmetric Br Br halogen interactions are present at a distance of 3.582 (1) Å and with a C—Br Br angle of 140.7 (1) .Chemical Reactions Analysis
Thiophene-based analogs, including 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid, have been used in various chemical reactions. For example, they have been involved in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids .Physical And Chemical Properties Analysis
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is a solid substance with a molecular weight of 221.07 . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . Its density is 1.515±0.06 g/cm3 .科学的研究の応用
Suzuki–Miyaura Cross-Coupling
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid: is a valuable precursor in the Suzuki–Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are foundational in organic synthesis. The bromine atom in the compound acts as a good leaving group, facilitating the coupling with organoboron reagents under palladium catalysis .
Synthesis of Thiophene Derivatives
Thiophene derivatives are significant in medicinal chemistry due to their biological activity. The compound can undergo various heterocyclization reactions to form thiophene derivatives, which have applications ranging from anticancer to anti-inflammatory properties .
Organic Semiconductors
The bromothiophene moiety is integral in the development of organic semiconductors. These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .
Corrosion Inhibitors
In industrial chemistry, thiophene compounds serve as corrosion inhibitors. The specific structure of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid could be tailored to enhance its efficacy in protecting metals from corrosion, which is crucial in extending the life of machinery and structures .
Pharmaceutical Applications
The structural framework of thiophene is found in many pharmaceuticals. By modifying 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid , researchers can develop new drugs with improved efficacy and reduced side effects. Its derivatives can act as voltage-gated sodium channel blockers and have anesthetic properties .
Material Science
In material science, the compound’s derivatives can be used to create advanced materials with unique properties, such as increased thermal stability or enhanced electrical conductivity. This has implications for developing new materials for various high-tech applications .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as boronic acids and their derivatives, are often used in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
It’s known that suzuki-miyaura cross-coupling reactions, which this compound may participate in, play a significant role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a potential participant in suzuki-miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid. For instance, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment .
特性
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMOPFHUYOWWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

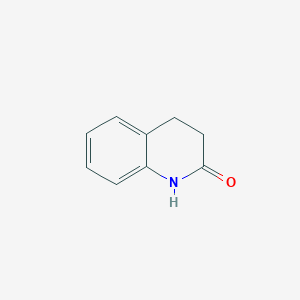

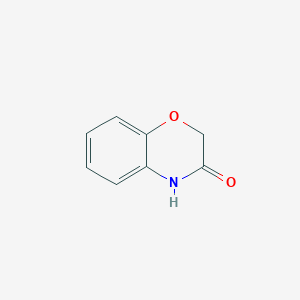

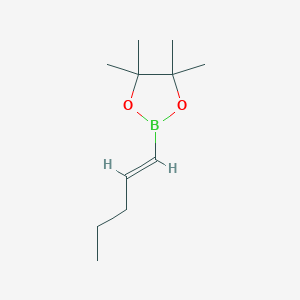

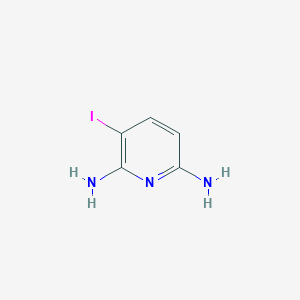
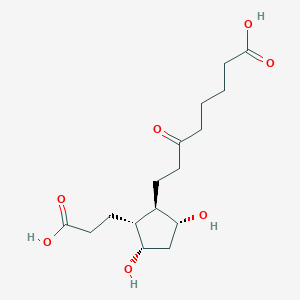
![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
